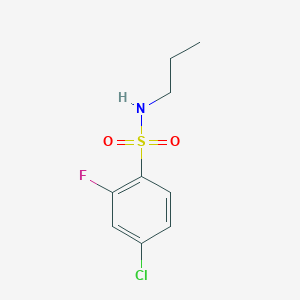

![molecular formula C18H17FN2O3S B2475065 N-(3-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898455-07-7](/img/structure/B2475065.png)

N-(3-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . The specific molecular structure of this compound would need to be determined through spectroscopic analysis including NMR, FT-IR, and mass techniques .Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For quinoline derivatives, these properties can vary widely . Specific information about the physical and chemical properties of this compound was not available in the sources I found.Aplicaciones Científicas De Investigación

Antibacterial Agents

- Synthesis and Antibacterial Activities : A study by Ishikawa et al. (1990) discusses the synthesis of substituted pyrroloquinolines, including N-(3-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, for the treatment of systemic infections. These compounds showed potent antibacterial activity against gram-positive and gram-negative bacteria (Ishikawa et al., 1990).

Diuretic Properties

- Polymorphic Modifications and Diuretic Properties : Shishkina et al. (2018) identified that certain modifications of a similar pyrroloquinoline compound possess strong diuretic properties and potential use as a hypertension remedy (Shishkina et al., 2018).

Caspase-3 Inhibitory Activity

- Caspase-3 Inhibitory Activity : Kravchenko et al. (2005) synthesized novel pyrroloquinolines, structurally related to the queried compound, and identified two of these as potent inhibitors of caspase-3, suggesting potential therapeutic applications in diseases involving apoptosis (Kravchenko et al., 2005).

Antitubercular Activity

- Antitubercular Properties : Ukrainets et al. (2006) synthesized derivatives of pyrroloquinoline, closely related to the queried compound, and evaluated their structure and antitubercular properties, indicating potential use in tuberculosis treatment (Ukrainets et al., 2006).

Asthma Therapy

- Potential in Asthma Therapy : Paris et al. (1995) synthesized and evaluated pyrroloquinoline derivatives for activities against histamine, platelet activating factor (PAF), and leukotrienes, key mediators in asthma. Their study suggests therapeutic applications of these compounds in asthma treatment (Paris et al., 1995).

Anticoagulant Activity

- Anticoagulant Activity : Novichikhina et al. (2020) explored the synthesis of pyrroloquinolin-2-ones, related to the queried compound, and evaluated their inhibitory activity against blood coagulation factors, pointing towards potential anticoagulant applications (Novichikhina et al., 2020).

Anticonvulsant Activity

- Anticonvulsant Activity : Stanton & Ackerman (1983) synthesized cycloalkylpyrroloquinolines, structurally similar to the queried compound, and tested them for anticonvulsant activity. They identified several compounds with significant activity, suggesting potential in treating convulsions (Stanton & Ackerman, 1983).

Potential Fungicidal Activity

- Fungicidal Activity : Kappe & Kappe (2009) synthesized derivatives of pyrroloquinolin-4-one, related to the queried compound, with potential fungicidal activity, indicating possible applications in agriculture or antifungal therapies (Kappe & Kappe, 2009).

Mecanismo De Acción

Primary Targets::

Action Environment

Environmental factors play a role:

Remember, while we’ve explored general aspects, specific data on our compound might be scarce. Researchers continue to uncover the mysteries of quinoline derivatives, and perhaps one day, we’ll have a comprehensive understanding of our intriguing compound! 🧪🔍

References:

- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10, 20784

- DrugBank. (n.d.). 3-FLUORO-N-[1-(4-FLUOROPHENYL)-3-(2-THIENYL)-1H-PYRAZOL-5-YL]-N-METHYL-2-OXO-1-AZATRICYCLO[6.3.1.0^{4,12}]DODECA-4,6,8(12)-TRIENE-6-SULFONAMIDE

Direcciones Futuras

The future directions for research on this compound would likely involve further investigation of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by quinoline derivatives, this compound could potentially be of interest in the development of new therapeutic agents .

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3S/c1-11-16-10-15(8-12-4-3-7-21(17(12)16)18(11)22)25(23,24)20-14-6-2-5-13(19)9-14/h2,5-6,8-11,20H,3-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXZMARXJQHHJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

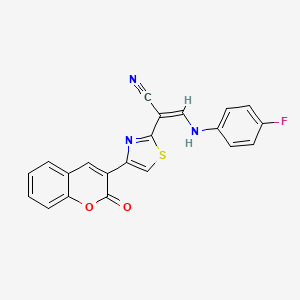

![3,6-diamino-5-cyano-4-(4-isopropylphenyl)-N-(thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2474982.png)

![1-Oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2474983.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2474985.png)

![5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine](/img/structure/B2474986.png)

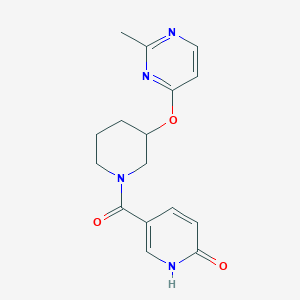

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2474992.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2474993.png)

![4-Methyl-N-[2,2,2-trichloro-1-(toluene-4-sulfonyl)-ethyl]-benzamide](/img/structure/B2474998.png)

![2-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2474999.png)

![1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2475001.png)

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide](/img/structure/B2475002.png)

![2-[(3-chlorobenzyl)amino]-5-{(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2475003.png)